molecular formula C20H25N3O2 B2856636 3-(dimethylamino)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 2034456-23-8

3-(dimethylamino)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide

Katalognummer B2856636
CAS-Nummer: 2034456-23-8
Molekulargewicht: 339.439
InChI-Schlüssel: MUAVRIHEDIKIOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(dimethylamino)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide is a compound with potential use in scientific research. This compound is also known as DPM-1001 and has been the subject of several studies due to its unique properties.

Wirkmechanismus

Target of Action

The primary target of this compound is the Ataxia Telangiectasia Mutated (ATM) kinase . ATM kinase is a crucial component of the DNA damage response (DDR) system in our cells, which detects and repairs various types of DNA damage .

Mode of Action

The compound acts as a potent and selective inhibitor of ATM kinase . By inhibiting ATM, it disrupts the DDR, leading to an accumulation of DNA damage in the cells . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that have a high rate of DNA replication .

Biochemical Pathways

The inhibition of ATM kinase affects the DDR pathway. Under normal conditions, ATM kinase is activated in response to DNA damage and phosphorylates a number of downstream targets involved in cell cycle regulation, DNA repair, and apoptosis . By inhibiting ATM, this compound disrupts these processes, leading to an accumulation of DNA damage and potential cell death .

Pharmacokinetics

The compound has good preclinical pharmacokinetics and a low predicted clinical dose . It has good permeability and moderate aqueous solubility, which suggests it could be well absorbed in the body . .

Result of Action

The result of the compound’s action is the potentiation of the efficacy of DNA double-strand break-inducing agents, such as irinotecan and olaparib, in disease-relevant mouse models . This suggests that the compound could be used in combination with these agents to enhance their antitumor effects .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the presence of DNA-damaging agents can enhance its effects by increasing the level of DNA damage in cells . Additionally, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using DPM-1001 in lab experiments is its ability to selectively target cancer cells. However, one limitation is the lack of information regarding its toxicity and potential side effects.

Zukünftige Richtungen

There are several potential future directions for research involving DPM-1001. One area of interest is the development of more potent analogs of the compound. Additionally, further studies are needed to determine the optimal dosage and potential side effects of DPM-1001. Finally, it may be possible to develop DPM-1001 as a therapeutic agent for cancer and neurodegenerative diseases.

Synthesemethoden

The synthesis of DPM-1001 involves the reaction of 3-(dimethylamino)benzoyl chloride with pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol in the presence of a base. The resulting compound is then purified through column chromatography.

Wissenschaftliche Forschungsanwendungen

DPM-1001 has been studied for its potential use in cancer research. Specifically, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name

3-(dimethylamino)-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-23(2)18-7-3-5-16(13-18)20(24)22-19(15-8-11-25-12-9-15)17-6-4-10-21-14-17/h3-7,10,13-15,19H,8-9,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAVRIHEDIKIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.